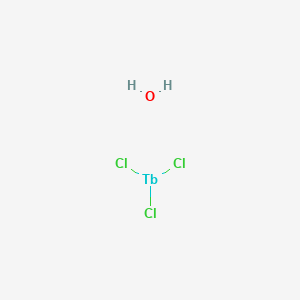

Terbium(III) chloride hydrate

説明

Terbium(III) chloride hydrate is a chemical compound composed of terbium, chlorine, and water molecules. It is commonly found in its hexahydrate form, which means it contains six water molecules. This compound is known for its excellent solubility in water and its ability to conduct electricity when dissolved. This compound is a white, hygroscopic powder that plays a significant role in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Reaction with Hydrochloric Acid: The hexahydrate form of terbium(III) chloride can be synthesized by reacting terbium(III) oxide with hydrochloric acid. The reaction is as follows: [ \text{Tb}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TbCl}_3 + 3\text{H}_2\text{O} ]

Direct Reaction of Elements: Another method involves the direct reaction of terbium metal with chlorine gas: [ 2\text{Tb} + 3\text{Cl}_2 \rightarrow 2\text{TbCl}_3 ]

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of terbium oxide with hydrochloric acid under controlled conditions to ensure high purity and yield .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.

Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents can oxidize terbium(III) chloride to higher oxidation states.

Reducing Agents: Reducing agents can reduce terbium(III) chloride to lower oxidation states or elemental terbium.

Ligands: Various ligands can replace chloride ions in substitution reactions, forming complexes.

Major Products:

- The major products of these reactions depend on the specific reagents and conditions used. For example, reacting terbium(III) chloride with glycine can form a complex such as terbium glycine chloride hydrate .

科学的研究の応用

Optoelectronics

Role in Phosphors:

Terbium(III) chloride hydrate is extensively used in the production of phosphors for light-emitting diodes (LEDs) and display technologies. It enhances brightness and color quality, making it crucial for modern lighting solutions.

| Application | Description |

|---|---|

| LED Lighting | Used as an activator in phosphor materials that emit green light when excited. |

| Display Technologies | Enhances color reproduction in screens and monitors. |

Case Study:

A study demonstrated that incorporating terbium into phosphor compositions significantly improved the luminous efficacy of LED devices, resulting in better energy efficiency and color rendering capabilities .

Medical Imaging

Use in MRI Contrast Agents:

this compound is utilized in magnetic resonance imaging (MRI) as a contrast agent. Its paramagnetic properties enhance the contrast of images, aiding in the diagnosis of various medical conditions.

| Application | Description |

|---|---|

| MRI Contrast Agents | Increases image clarity and resolution, facilitating better diagnostic outcomes. |

Case Study:

Research indicated that terbium-based contrast agents provide superior image quality compared to traditional agents, particularly in visualizing soft tissue structures .

Lasers

Solid-State Laser Applications:

The compound is integral to the development of solid-state lasers, where it contributes to generating specific wavelengths essential for telecommunications and material processing.

| Application | Description |

|---|---|

| Solid-State Lasers | Acts as a dopant to achieve desired laser wavelengths and improve efficiency. |

Case Study:

In laser technology research, terbium-doped materials exhibited enhanced performance metrics, including higher output power and improved beam quality compared to non-doped alternatives .

Materials Science

Research in Luminescent Materials:

this compound is pivotal in synthesizing new materials with unique luminescent properties, which are useful for sensors and electronic devices.

| Application | Description |

|---|---|

| Luminescent Materials | Used to create advanced sensors and devices with improved detection capabilities. |

Case Study:

Studies have shown that terbium-based materials can be engineered for specific luminescent properties, leading to innovations in sensor technology capable of detecting environmental changes .

Catalysis

Catalytic Applications:

This compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity in industrial processes.

| Application | Description |

|---|---|

| Catalysis | Improves efficiency and selectivity in chemical synthesis reactions. |

Case Study:

Research highlighted the effectiveness of this compound as a catalyst for organic reactions, demonstrating significant improvements in yield and reaction times compared to traditional catalysts .

作用機序

The mechanism by which terbium(III) chloride hydrate exerts its effects is primarily related to its ability to form complexes and its luminescent properties. When terbium ions are excited by ultraviolet light, they emit green fluorescence, which is utilized in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the nature of the complexes formed.

類似化合物との比較

- Gadolinium(III) chloride

- Dysprosium(III) chloride

- Europium(III) chloride

Comparison:

- Luminescence: Terbium(III) chloride hydrate is unique due to its strong green luminescence, which is more intense compared to other lanthanide chlorides.

- Applications: While gadolinium and europium compounds are also used in imaging and diagnostics, terbium’s specific luminescent properties make it particularly valuable for green phosphors and bioimaging .

This compound stands out due to its unique luminescent properties and its wide range of applications in various fields. Its ability to form complexes and its solubility in water make it a versatile compound in scientific research and industrial applications.

生物活性

Terbium(III) chloride hydrate (TbCl·6HO) is a rare earth compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

- Molecular Formula : TbCl·6HO

- Molecular Weight : 373.38 g/mol

- CAS Number : 13798-24-8

- Physical Form : Crystalline aggregates

- Solubility : Highly soluble in water

- Density : 4.35 g/cm³ at 20 °C

- Melting Point : 145 °C

Mechanisms of Biological Activity

Terbium ions can interact with biological systems in various ways:

- Calcium Mimicry : Terbium ions can mimic calcium ions, which may influence cellular processes such as muscle contraction, neurotransmitter release, and cell signaling.

- Complex Formation : Tb(III) can form stable complexes with organic ligands, affecting their solubility and biological availability.

- Photophysical Properties : Terbium ions exhibit unique luminescent properties, making them useful in bioimaging and as markers in biological assays.

1. Distribution and Toxicity Studies

A study investigated the distribution of terbium in mice after intraperitoneal administration of TbCl. Mice were administered doses of 10, 50, or 250 mg Tb/kg. The results indicated significant accumulation of terbium in the liver, kidneys, and spleen after 18-20 hours post-injection.

| Dose (mg/kg) | Liver Concentration (µg/g) | Kidney Concentration (µg/g) | Spleen Concentration (µg/g) |

|---|---|---|---|

| 10 | 5.2 | 3.1 | 1.8 |

| 50 | 15.4 | 8.5 | 4.2 |

| 250 | 45.6 | 22.3 | 10.5 |

These findings suggest that while terbium is accumulated by organs, higher doses may lead to toxicity, necessitating further investigation into its safety profile .

2. Effects on Cell Motility

Research has shown that terbium ions can alter the motility of B16F10 melanoma cells by affecting calcium influx. The study found that increasing extracellular calcium concentrations enhanced cell motility, indicating a potential role for terbium in modulating cancer cell behavior through calcium signaling pathways .

3. Interaction with Organic Acids

A study on the extraction of Tb(III) from chloride solutions using organic acids revealed that the presence of these acids significantly improved extraction efficiency. The research indicated that the extraction percentage of Tb(III) could reach up to 99% when formic acid was used as a complexing agent, demonstrating the compound's ability to interact with biological molecules .

Applications in Biomedicine

This compound is being explored for various biomedical applications:

- Bioimaging : Due to its luminescent properties, it is used in developing imaging agents for detecting specific biomolecules.

- Drug Delivery Systems : Its ability to form complexes with drugs may enhance the delivery and efficacy of therapeutic agents.

- Aptasensors : TbCl has been utilized in the development of label-free aptasensors for detecting antibiotic residues in food products .

特性

IUPAC Name |

trichloroterbium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQQJKRSNPOIDS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583438 | |

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-24-8, 19423-82-6 | |

| Record name | Terbium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。